3-Chloro-6-phenylimidazo[1,2-a]pyridine
Description
Contextual Importance of Nitrogen-Containing Fused Heterocycles in Contemporary Chemical Research
Nitrogen-containing fused heterocycles are a cornerstone of modern medicinal chemistry and materials science. Their prevalence in nature, for instance in alkaloids and nucleic acids, has long signaled their biological importance. In synthetic chemistry, these scaffolds are prized for their rigid, three-dimensional structures which allow for precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological targets. researchgate.net The fusion of aromatic rings, such as in the imidazo[1,2-a]pyridine (B132010) system, often results in unique electronic properties, making them valuable components in the development of novel organic electronics and photophysical materials. nih.gov The ability of the nitrogen atoms within these structures to form hydrogen bonds and coordinate with metal ions further enhances their utility in both biological and material applications. nih.gov
Overview of Imidazo[1,2-a]pyridines: Historical Developments and Broad Relevance in Chemical Biology and Material Science
The imidazo[1,2-a]pyridine scaffold, a bicyclic system comprising a fused imidazole (B134444) and pyridine (B92270) ring, has a rich history in synthetic organic chemistry. chemimpex.com Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netmdpi.com This has led to the development of several commercially successful drugs, solidifying the status of the imidazo[1,2-a]pyridine core as a "privileged scaffold" in medicinal chemistry. researchgate.netmdpi.com
Beyond the pharmaceutical realm, the unique photophysical properties of imidazo[1,2-a]pyridine derivatives have made them attractive candidates for applications in material science. nih.gov Their fluorescence and potential for tuning electronic properties through substitution have led to their investigation as organic light-emitting diode (OLED) materials, fluorescent probes, and photosensitizers. nih.gov
| Compound Class | Key Applications | Notable Examples |
|---|---|---|
| Imidazo[1,2-a]pyridines | Medicinal Chemistry (Anticancer, Anxiolytic) | Zolpidem, Alpidem |
| Imidazo[1,2-a]pyridines | Material Science (OLEDs, Fluorescent Probes) | Substituted 2-phenylimidazo[1,2-a]pyridines |
Specific Focus on 3-Chloro-6-phenylimidazo[1,2-a]pyridine: Rationale for Investigation and Research Gaps
The rationale for investigating this specific scaffold lies in the potential for synergistic effects between the chloro and phenyl substituents. For instance, in the context of medicinal chemistry, the phenyl group can provide a hydrophobic interaction domain with a biological target, while the chloro group can fine-tune the electronic properties or provide an additional binding interaction. In material science, these substitutions can be used to modulate the emission wavelength and quantum yield of fluorescent materials.
Despite its potential, a survey of the current scientific literature reveals significant research gaps. While there is extensive research on the broader class of imidazo[1,2-a]pyridines, detailed studies focusing specifically on the synthesis, characterization, and application of this compound are less common. There is a need for more in-depth investigation into its specific biological targets and its potential as a precursor for novel functional materials.
Scope and Objectives of Academic Research Pertaining to this compound
The academic research concerning this compound is primarily focused on several key objectives:
Development of Efficient Synthetic Methodologies: A primary goal is to establish robust and high-yielding synthetic routes to this compound and its derivatives. This includes the exploration of novel catalytic systems and reaction conditions to improve efficiency and sustainability.
Exploration of Biological Activity: A significant area of research is the evaluation of the biological properties of this scaffold. This involves screening against a variety of biological targets, such as protein kinases and other enzymes implicated in diseases like cancer. nih.govnih.gov The objective is to identify lead compounds for the development of new therapeutic agents.
Investigation of Photophysical Properties: Research is also directed towards understanding the fluorescence and other photophysical properties of this compound. The aim is to assess its potential for use in materials science applications, such as in the development of new fluorescent probes or OLEDs.
Structure-Activity Relationship (SAR) Studies: A crucial objective is to elucidate the relationship between the chemical structure of this compound derivatives and their biological or physical properties. This involves the synthesis of a library of related compounds with systematic variations in their structure and the evaluation of their corresponding activities. This knowledge is vital for the rational design of new molecules with enhanced properties.
| Research Objective | Key Focus Areas | Potential Outcomes |
|---|---|---|
| Synthetic Methodology | Catalysis, Reaction Optimization | Efficient and scalable synthesis |
| Biological Activity | Anticancer, Enzyme Inhibition | New therapeutic lead compounds |
| Photophysical Properties | Fluorescence, Quantum Yield | Novel materials for electronics and imaging |
| Structure-Activity Relationship | Systematic Structural Modification | Rational design of improved compounds |
Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloro-6-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GDOSGSHWXWLASD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3Cl)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 6 Phenylimidazo 1,2 a Pyridine and Its Analogs
Retrosynthetic Analysis of the Imidazo[1,2-a]pyridine (B132010) Core and Strategies for Chlorination and Phenyl Functionalization
A retrosynthetic analysis of 3-chloro-6-phenylimidazo[1,2-a]pyridine reveals several logical disconnections to arrive at simple, commercially available starting materials. The primary strategic bonds for disconnection are the C-Cl bond at the 3-position, the C-C bond linking the phenyl group at the 6-position, and the C-N and C-C bonds that form the imidazole (B134444) ring.
Core Scaffold Disconnection: The imidazo[1,2-a]pyridine core is most commonly disconnected via the imidazole ring, leading back to a substituted 2-aminopyridine and a two-carbon electrophilic synthon, typically an α-halocarbonyl compound. This is the basis of the classical Tschitschibabin reaction.
Functional Group Introduction: The chloro and phenyl groups can be introduced at different stages of the synthesis:
Strategy 1 (Late-Stage Functionalization): Synthesize a 6-phenylimidazo[1,2-a]pyridine core first, followed by regioselective chlorination at the C3 position. The C3 position is the most nucleophilic carbon and is readily susceptible to electrophilic halogenation.
Strategy 2 (Pre-functionalized Pyridine): Begin with a pre-functionalized pyridine (B92270), such as 5-phenylpyridin-2-amine. Condensation with an appropriate α-halocarbonyl followed by chlorination would yield the target molecule.
Strategy 3 (Post-cyclization Coupling): Construct a 3-chloro-6-haloimidazo[1,2-a]pyridine intermediate. The phenyl group can then be installed using a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Chlorination Strategy: The introduction of a chlorine atom at the C3 position of the imidazo[1,2-a]pyridine ring is a key step. This is typically achieved through electrophilic chlorination. An environment-friendly protocol utilizes Chloramine-T as the chlorinating agent, which can effectively chlorinate various substituted 2-phenylimidazo[1,2-a]pyridines in excellent yields under mild, open-air conditions. acs.orgnih.gov Other reagents like N-chlorosuccinimide (NCS) or dichloro(aryl)-λ³-iodanes can also be employed for this regioselective transformation. researchgate.net
Phenyl Functionalization Strategy: The phenyl group at the C6 position is most efficiently introduced via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples a 6-haloimidazo[1,2-a]pyridine (e.g., 6-bromo or 6-chloro) with phenylboronic acid, is a powerful and widely used method for this purpose. researchgate.net
Classical and Conventional Synthetic Routes Towards Imidazo[1,2-a]pyridines
The construction of the core imidazo[1,2-a]pyridine ring system has been explored for over a century, with several classical methods remaining highly relevant.
The most traditional and straightforward synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.org This method, first reported by Tschitschibabin in 1925, involves two key steps:
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound. This forms a pyridinium salt intermediate. nih.govacs.org
Intramolecular Condensation: The intermediate then undergoes an intramolecular condensation reaction, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. nih.govacs.org
The reaction can often be performed without a catalyst, simply by heating the reactants in a suitable solvent like ethanol or dimethylformamide (DMF). nih.govacs.org Some protocols utilize a base, such as potassium carbonate, to facilitate the reaction at room temperature. nih.gov
Ring closure is the defining step in the formation of the bicyclic imidazo[1,2-a]pyridine scaffold. While the intramolecular condensation described above is the most common cyclization pathway, other strategies have been developed.
Oxidative Cyclization: Copper-catalyzed aerobic oxidative reactions provide a pathway to imidazo[1,2-a]pyridines from 2-aminopyridines and non-halogenated ketones like acetophenones. organic-chemistry.org This approach avoids the need for pre-functionalized α-haloketones. Similarly, copper-catalyzed reactions with nitroolefins using air as the oxidant also lead to the fused heterocycle through a cascade process involving Michael addition and subsequent intramolecular cyclization. organic-chemistry.org
UV-Induced Cyclization: An alternative method involves the reaction of 2-bromoazirines with pyridines to form (2H-azirin-2-yl)pyridinium salts. These intermediates can then undergo a dehydrobrominative cyclization induced by near-UV light to afford the imidazo[1,2-a]pyridine framework. nih.gov
Iodine-Catalyzed Cyclization: Molecular iodine can catalyze the synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridines and various substrates, including nitroalkenes, through an intermolecular oxidative cyclization process. acs.org
Modern and Catalyst-Driven Synthetic Approaches
Modern organic synthesis has introduced a variety of catalyst-driven methods that offer improved efficiency, milder reaction conditions, and broader substrate scope for the synthesis and functionalization of imidazo[1,2-a]pyridines.
Transition metals, particularly copper and palladium, are central to many contemporary strategies for synthesizing imidazo[1,2-a]pyridines. researchgate.netnih.gov These catalysts facilitate the formation of key C-C and C-N bonds required for both the construction of the heterocyclic core and its subsequent functionalization. organic-chemistry.org Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions, for instance, enable the formation of C-C bonds by combining two C-H bonds, offering an economical and atom-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the imidazo[1,2-a]pyridine skeleton, allowing for the precise installation of aryl, heteroaryl, and alkenyl groups.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a highly effective method for creating C-C bonds, particularly for introducing the phenyl group at the C6 position to form the 6-phenylimidazo[1,2-a]pyridine core. nih.gov This reaction typically involves the coupling of a 6-halo-imidazo[1,2-a]pyridine with phenylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The reactivity of the halogen at the C6 position is crucial, with bromides and iodides being more reactive than chlorides. mdpi.com The choice of catalyst, ligands, and base can be optimized to achieve high yields even with less reactive chloro-substrates. researchgate.net For example, 3-chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine has been successfully coupled with phenylboronic acid using a bis(triphenylphosphine)palladium(II) dichloride catalyst. acs.org
| Entry | Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | nih.gov |
| 2 | 7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 120 (MW) | 71 | mdpi.com |
| 3 | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 80 | 90 | researchgate.net |
| 4 | 3-Chloro-8-methyl-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 72 | acs.org |
Palladium-Catalyzed Sonogashira Cross-Coupling: Although not required for the synthesis of the title compound, the Sonogashira reaction is another powerful palladium-catalyzed transformation that demonstrates the versatility of functionalizing the imidazo[1,2-a]pyridine core. This reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net It has been successfully applied to introduce alkynyl substituents at both the C3 and C6 positions of the imidazo[1,2-a]pyridine ring, using catalysts like bis(triphenylphosphine)palladium(II) chloride in the presence of a copper(I) co-catalyst. researchgate.neteurekaselect.com This method is crucial for creating a diverse library of analogs for further chemical exploration. researchgate.net
Transition-Metal Catalyzed C-C and C-N Coupling Reactions
Copper-Catalyzed Reactions
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. These methods offer a cost-effective and efficient alternative to other transition metal-catalyzed processes.
One prominent copper-catalyzed approach is the direct C-H bond functionalization. For instance, a convenient method for the copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridines at the C-3 position has been developed. nih.gov This reaction is applicable to a variety of aryl electrophiles, including bromides, iodides, and triflates, providing a general process for constructing diverse functionalized imidazo[1,2-a]pyridine core π-systems. nih.gov
Copper-catalyzed aerobic dehydrogenative cyclization is another efficient strategy. A rapid and environmentally friendly conversion of pyridines to imidazo[1,2-a]pyridines has been achieved via a copper-catalyzed reaction with ketone oxime esters. nih.gov Similarly, a direct method for the synthesis of formyl-substituted imidazo[1,2-a]pyridines from aminopyridines and cinnamaldehydes utilizes copper catalysis in an oxidative cyclization process that involves C–H bond functionalization and C–C/C–N bond formation. rsc.org In this transformation, the sensitive aldehyde group is preserved under oxidative conditions using air as the oxidant. rsc.org
Furthermore, a copper-catalyzed one-pot procedure enables the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.orgorganic-chemistry.org Optimization of this reaction has shown CuBr to be a highly effective catalyst. organic-chemistry.org Three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper, also provide a variety of polysubstituted imidazo[1,2-a]pyridine derivatives in moderate to excellent yields. rsc.org
A visible-light-mediated copper(I) chloride catalyzed regioselective oxidative diamination of 2-aminopyridines with terminal alkynes offers a photochemical route to substituted imidazo[1,2-α]pyridines at room temperature using molecular oxygen as a green oxidant. rsc.org This method involves the formation of two C–N bonds and one C–C bond in a single step. rsc.org
| Catalyst | Reactants | Oxidant | Key Features | Reference |
| Copper(I) | Imidazo[1,2-a]pyridine, Aryl halides/triflates | - | C-3 arylation via C-H functionalization | nih.gov |
| Copper | Pyridine, Ketone oxime esters | Aerobic | Rapid, environmentally friendly | nih.gov |
| Copper | Aminopyridines, Cinnamaldehydes | Air | Preserves sensitive aldehyde groups | rsc.org |
| CuBr | Aminopyridines, Nitroolefins | Air | One-pot procedure, good yields | organic-chemistry.orgorganic-chemistry.org |
| Copper(I) chloride | 2-Aminopyridines, Terminal alkynes | Molecular oxygen | Visible-light mediated, room temperature | rsc.org |
Metal-Free and Organocatalytic Synthesis
The development of metal-free and organocatalytic synthetic methods for imidazo[1,2-a]pyridines is driven by the need for more sustainable and cost-effective processes that avoid residual metal contamination in the final products.
A catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can produce 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org Similarly, the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, a classic route to imidazo[1,2-a]pyridines, can be achieved under catalyst-free conditions. acs.orgscielo.br For example, the reaction can be performed at room temperature in DMF with potassium carbonate as the base. acs.org
Molecular iodine has been utilized as a catalyst in a simple approach to deliver 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. acs.orgnih.gov It is proposed that iodine facilitates the cleavage of the N–O bond in oxime esters to generate reactive iminyl radicals. acs.orgnih.gov
Organocatalysis, employing small organic molecules as catalysts, has also been successfully applied. A coupled organocatalytic system using flavin and iodine enables the aerobic oxidative C–N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgacs.orgthieme-connect.com This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.orgthieme-connect.com The reaction is fully assisted by aerobic oxidation catalyzed by flavin and iodine, as the desired products are not formed in the absence of the catalyst, iodine, or molecular oxygen. thieme-connect.com
| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |
| Cascade Process | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Catalyst-free | High yields, simple protocol | organic-chemistry.org |
| Condensation | 2-Aminopyridines, α-Halogenocarbonyl compounds | Catalyst-free, K2CO3, DMF | Room temperature | acs.org |
| Radical Cyclization | Pyridines, Oxime esters | Molecular iodine | Metal-free | acs.orgnih.gov |
| Aerobic Oxidation | Aminopyridines, Ketones | Flavin and Iodine | Coupled organocatalytic system | organic-chemistry.orgacs.orgthieme-connect.com |
Photochemical and Electrochemical Synthesis Methods
Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes by utilizing light or electricity as traceless reagents, often under mild reaction conditions.
Visible-light-mediated synthesis has gained significant attention. A visible-light-induced method for the trifluoromethylation of imidazo[1,2-a]pyridines has been reported using an organic photocatalyst, demonstrating a transition-metal-free approach. mdpi.com Another study describes a visible-light-mediated protocol for the C3 thiocyanation of imidazo[1,2-a]pyridines using eosin Y as a photoredox catalyst in the presence of air. mdpi.com Furthermore, the arylation of imidazo[1,2-a]pyridines with diazonium salts can be achieved using chlorophyll as a photocatalyst under visible light. mdpi.com The photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as the bromine source provides a convenient route to 2-aryl-3-bromoimidazo[1,2-a]pyridines. tandfonline.com
Electrochemical synthesis provides another powerful tool for constructing and functionalizing the imidazo[1,2-a]pyridine scaffold. researchgate.net These methods are conducted under mild conditions, often using environmentally friendly solvents, making the processes more sustainable. researchgate.net For example, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been achieved via a cascade process where NH4SCN serves as both an electrolyte and a cyanating agent. rsc.org
| Method | Reactants | Catalyst/Conditions | Product | Reference |
| Photochemical | Imidazo[1,2-a]pyridines | Organic photocatalyst, Visible light | C3-Trifluoromethylated products | mdpi.com |
| Photochemical | Imidazo[1,2-a]pyridines, NH4SCN | Eosin Y, Visible light, Air | C3-Thiocyanated products | mdpi.com |
| Photochemical | Imidazo[1,2-a]pyridines, Diazonium salts | Chlorophyll, Visible light | C3-Arylated products | mdpi.com |
| Photochemical | 2-Arylimidazo[1,2-a]pyridines, CBr4 | Photocatalyst, Visible light | 2-Aryl-3-bromoimidazo[1,2-a]pyridines | tandfonline.com |
| Electrochemical | Pyridine-2-carboxaldehydes, Amines, NH4SCN | Electrochemical oxidation | 1-Cyano-imidazo[1,5-a]pyridines | rsc.org |
Green Chemistry Principles in the Synthesis of this compound Derivatives
Adherence to green chemistry principles is crucial for the development of sustainable synthetic methodologies. For the synthesis of this compound and its analogs, this includes the use of solvent-free conditions, aqueous media, and energy-efficient techniques like microwave and ultrasound irradiation.
Solvent-Free and Aqueous Media Syntheses
Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. A highly efficient and facile method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. scielo.br One-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives can also be achieved under solvent-free conditions using microwave irradiation. derpharmachemica.com
Aqueous media synthesis provides another green alternative. The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. A catalyst-free, three-component reaction in deep eutectic solvents, which are biodegradable, has been developed for the synthesis of imidazo[1,2-a]pyridines. researchgate.net
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. A facile microwave-assisted reaction of phenacyl bromide and 2-aminopyridine under solvent-free conditions, catalyzed by an ionic liquid, provides imidazo[1,2-a]pyridines in good yields. derpharmachemica.com This method demonstrates high efficiency and tolerance for various functional groups. derpharmachemica.com Microwave irradiation has also been employed in the multicomponent synthesis of 3-aminoimidazo[1,2-a]pyridine libraries, significantly reducing reaction times. nih.govarizona.edu
Ultrasound irradiation is another energy-efficient technique that can promote chemical reactions. While specific examples for this compound are not detailed, the synthesis of imidazo[1,2-a]pyrimidine derivatives has been successfully achieved via cyclo-condensation under ultrasound irradiation in glycerol as a green reaction medium, suggesting the potential applicability of this method. researchgate.net
| Green Chemistry Approach | Reactants | Conditions | Key Advantages | Reference |
| Solvent-Free | α-Haloketones, 2-Aminopyridines | Heat | No catalyst, no solvent | scielo.br |
| Solvent-Free | Phenacyl bromide, 2-Aminopyridine | Microwave, Ionic liquid catalyst | Rapid, high yields | derpharmachemica.com |
| Aqueous Media (Deep Eutectic Solvents) | 2-Aminopyridine, Aldehydes, Isocyanide | Catalyst-free | Biodegradable solvent, simple purification | researchgate.net |
| Microwave-Assisted | 2-Aminopyridines, Aldehydes, Isocyanides | Sc(OTf)3 catalyst | Reduced reaction time | nih.govarizona.edu |
| Ultrasound-Promoted | Aromatic ketones, NBS, 2-Aminopyrimidine | Glycerol | Eco-friendly, high yield, short reaction time | researchgate.net |
Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial parts of all starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov This three-component reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.com The GBBR has been widely exploited, leading to over a hundred patents and numerous publications. nih.gov The reaction can be performed under catalyst-free and solvent-green conditions. mdpi.com For instance, a series of triphenylamine-imidazo[1,2-a]pyridines were synthesized in moderate yields using the GBBR under such conditions. mdpi.com The versatility of the GBBR allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying each of the three components. nih.govmdpi.com
A novel three-component reaction has been developed to assemble tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion from 2-aminopyridines, isatins, and isocyanides. beilstein-journals.org This reaction proceeds through a GBBR followed by a retro-aza-ene reaction and subsequent nucleophilic reaction. beilstein-journals.org
Furthermore, the products of the GBBR can be used in subsequent reactions to create even more complex molecules. For example, peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment have been synthesized by a tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. nih.govsemanticscholar.org
The aza-Friedel–Crafts reaction provides another multicomponent approach. A three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)3, yields C3-alkylated imidazo[1,2-a]pyridines. nih.govmdpi.com This method exhibits good functional group tolerance and can be performed on a gram scale. nih.govmdpi.com
| MCR Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Groebke-Blackburn-Bienaymé (GBBR) | 2-Aminoazine, Aldehyde, Isocyanide | Catalyst-free/Green solvent | 3-Aminoimidazo[1,2-a]pyridines | nih.govmdpi.com |
| Tandem GBBR-Ugi | GBBR product, Amine, Aldehyde, Isocyanide | - | Imidazo[1,2-a]pyridine-peptidomimetics | nih.govsemanticscholar.org |
| GBBR-retro-aza-ene | 2-Aminopyridines, Isatins, Isocyanides | One-pot | Tetracyclic fused imidazo[1,2-a]pyridines | beilstein-journals.org |
| Aza-Friedel–Crafts | Imidazo[1,2-a]pyridines, Aldehydes, Amines | Y(OTf)3 | C3-Alkylated imidazo[1,2-a]pyridines | nih.govmdpi.com |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Methodological Frameworks for SAR and SPR Studies in Imidazo[1,2-a]pyridines
The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for the imidazo[1,2-a]pyridine (B132010) class of compounds is a systematic process aimed at understanding how chemical structure correlates with biological activity and physicochemical properties. The general framework begins with the design and synthesis of a library of analogues, where specific positions on the imidazo[1,2-a]pyridine scaffold are systematically modified. rsc.org Common synthetic strategies include multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which allow for the rapid generation of diverse derivatives. rsc.orgmdpi.com
Once synthesized, these compounds undergo biological evaluation. This involves screening against specific biological targets, such as enzymes or receptors, or in cell-based assays to determine activities like anticancer, antimicrobial, or anti-inflammatory potency. nih.govnih.govresearchgate.net The resulting data, often in the form of IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are then analyzed to identify key structural features responsible for the observed activity. nih.gov
Computational tools are integral to modern SAR and SPR studies. Molecular docking simulations are frequently employed to predict the binding modes of derivatives within the active site of a target protein, helping to rationalize observed activities and guide the design of new compounds. nih.govresearchgate.net This combination of chemical synthesis, biological testing, and computational modeling provides a comprehensive framework for developing new drugs based on the imidazo[1,2-a]pyridine scaffold. nih.gov
Role of the Imidazo[1,2-a]pyridine Core Structure in Biological Activity or Material Performance
The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.govrsc.org This designation stems from its fused bicyclic 5-6 heterocyclic ring system, which provides a rigid and structurally versatile framework capable of interacting with a wide array of biological targets. nih.govrsc.org Its aromatic nature and the presence of nitrogen atoms allow for various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are crucial for binding to proteins and enzymes.
The therapeutic versatility of this scaffold is evidenced by its presence in several commercially available drugs, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). nih.govresearchgate.net The core structure is associated with a broad spectrum of pharmacological activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov The inherent stability and synthetic accessibility of the imidazo[1,2-a]pyridine ring system make it an ideal starting point for the development of novel therapeutic agents through structural modifications at various positions. researchgate.netbio-conferences.org
Influence of Substituents at the 3-Position (e.g., Chlorine, other halogens, alkyl, aryl groups)
The C3 position of the imidazo[1,2-a]pyridine ring is a critical site for functionalization, and the nature of the substituent at this position significantly modulates biological activity. rsc.org Modifications at C3 can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with target biomolecules.
For instance, in the development of antituberculosis agents, a 3-carboxamide group has been identified as a key pharmacophore. nih.govopenpharmaceuticalsciencesjournal.comresearchgate.net SAR studies on imidazo[1,2-a]pyridine-3-carboxamides revealed that N-benzylcarboxamides showed potent activity, while other modifications like tertiary or reversed amides led to a loss of activity. nih.gov Similarly, the introduction of bulky and lipophilic biaryl ethers at this position via an amide linkage resulted in compounds with nanomolar potency against Mycobacterium tuberculosis. nih.gov
In the context of antifungal agents, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives (chalcones) have been synthesized and evaluated. scirp.org The activity of these compounds is dependent on the entire structure, but the linkage at the 3-position is essential for creating the chalcone scaffold responsible for the biological effect. scirp.org The specific influence of a chlorine atom at the 3-position is often studied in comparison to other groups to fine-tune activity, though its optimal effect is target-dependent. The data below summarizes the impact of various C3 substituents on different biological targets.
| C3-Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| -C(O)NH-benzyl | Antituberculosis (Mtb) | Potent activity (MIC90 ≤0.006 μM). Bulky, lipophilic groups are favored. | nih.gov |
| -C(O)NH-phenoxyethyl | Antituberculosis (QcrB inhibition) | Excellent in vitro activity against drug-sensitive and multidrug-resistant Mtb strains. | nih.gov |
| -NH-R (Amine) | Mtb Glutamine Synthetase | Serves as a key scaffold for inhibitors targeting the ATP-binding site. | nih.gov |
| -CH=CH-C(O)-Aryl (Chalcone) | Antifungal (Candida albicans) | Activity is dependent on the aryl group; some derivatives show potent MICs (<42 μmol/L). | scirp.org |
| -Alkyl-amine | Aza-Friedel–Crafts Reaction | C3-alkylation is a common synthetic route to introduce diverse functional groups. | mdpi.com |
Effects of Substituents on the Phenyl Ring at the 6-Position
Substitution at the C6 position of the imidazo[1,2-a]pyridine core, particularly with an aryl group, is a key strategy for modulating biological activity and selectivity. The electronic and steric properties of substituents on this 6-phenyl ring can drastically alter the compound's interaction with its biological target.
For example, in a study of inhibitors for Rab geranylgeranyl transferase (RGGT), the nature of the substituent on the 6-phenyl ring was found to be critical for activity. nih.gov While an unsubstituted phenyl group at C6 was a starting point, the introduction of various functional groups at the para-position of this ring led to significant differences in inhibitory potential. An amide group in the para position rendered the compound inactive, suggesting that either steric bulk or the electron-dispersing character of the amide group is detrimental to binding. nih.gov In contrast, other para-substituted phenyl analogs retained or had modified activity, highlighting the sensitivity of the target to modifications at this position. nih.gov
Similarly, in the development of anticancer agents targeting topoisomerase IIα, a substituted aromatic ring at the C6 position was deemed crucial for inhibitory activity. researchgate.net The table below presents findings on how different substituents on a 6-aryl ring influence biological outcomes.
| C6-Aryl Substituent | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| -Ph (unsubstituted) | RGGT Inhibition | Baseline activity. | nih.gov |
| -Ph-(p-C(O)NH₂) | RGGT Inhibition | Compound was not active, possibly due to steric hindrance or electronic effects. | nih.gov |
| -Ph-(p-CHO) | RGGT Inhibition | Compound was active, disrupting Rab11A prenylation. | nih.gov |
| -Ph-(p-F) | RGGT Inhibition | Compound was active, demonstrating tolerance for halogen substituents. | nih.gov |
| Aryl ring (general) | Anticancer (HT-29 & Caco-2 cells) | A range of 6-substituted derivatives showed excellent activity against colon cancer cell lines. | nih.gov |
| Aryl ring (general) | hTopoIIα Inhibition | A substituted aromatic ring at the C-6 position was found to be crucial for activity. | researchgate.net |
Conformational Analysis and Stereochemical Impact on Molecular Interactions
Theoretical calculations and X-ray analysis have shown that substituents at the 3-position can significantly influence the conformation of the molecule. nih.gov For instance, in 3-formyl-2-phenyl imidazo[1,2-a]pyridine, the global minimum energy conformer is one where the formyl oxygen atom is oriented towards the H-5 proton of the pyridine (B92270) ring. This orientation is stabilized by an intramolecular hydrogen bond, which can lock the substituent in a preferred orientation. nih.gov The phenyl ring at the 2-position is often deviated from coplanarity with the heterocyclic system, with dihedral angles that can be influenced by the nature of the adjacent C3-substituent. nih.gov
These conformational preferences are crucial for molecular interactions. A constrained conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the specific spatial arrangement of functional groups, dictated by the molecule's conformation, determines which hydrogen bond donors and acceptors are available for interaction and how the molecule presents its hydrophobic surfaces to the target. Therefore, understanding the conformational landscape and stereochemical properties is essential for the rational design of potent and selective imidazo[1,2-a]pyridine-based agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For imidazo[1,2-a]pyridine derivatives, 3D-QSAR models are developed to guide the synthesis of new analogues with improved potency. openpharmaceuticalsciencesjournal.comresearchgate.net
The process involves generating 3D structures of a training set of molecules with known activities and aligning them based on a common pharmacophore or structural similarity. openpharmaceuticalsciencesjournal.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include steric, electronic, hydrophobic, and topological parameters.
Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a predictive model. researchgate.neteurekaselect.com For example, an atom-based 3D-QSAR model for imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents yielded a model with high statistical significance (R² = 0.9181 for the training set and Q² = 0.6745 for the test set), indicating strong predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net
The resulting QSAR models can be visualized as 3D contour maps, which highlight regions where specific properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity. These maps provide medicinal chemists with intuitive visual guidance for designing new derivatives with a higher probability of success, thereby accelerating the drug discovery process. openpharmaceuticalsciencesjournal.com
Theoretical and Computational Chemistry Studies of 3 Chloro 6 Phenylimidazo 1,2 a Pyridine
Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods)
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. For imidazo[1,2-a]pyridine (B132010) derivatives, Density Functional Theory (DFT) is a commonly employed method, often utilizing functionals like B3LYP and B3PW91 with various basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. These methods allow for the optimization of molecular geometry and the calculation of a wide array of molecular properties.
While specific studies on 3-Chloro-6-phenylimidazo[1,2-a]pyridine are not extensively documented in publicly available literature, the computational examination of structurally similar compounds, such as 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (Alpidem), provides valuable insights into the expected behavior of this class of molecules nih.govresearchgate.net.
Electronic Structure, Molecular Orbitals (HOMO, LUMO), and Energy Gaps
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability researchgate.net.
For a related compound, Alpidem, DFT calculations with the B3LYP/6-311G(d,p) method yielded a HOMO-LUMO energy gap of 4.7951 eV, while the B3PW91 method gave a value of 6.0316 eV researchgate.net. A smaller energy gap generally suggests higher chemical reactivity and biological activity researchgate.net. It is anticipated that this compound would exhibit a comparable energy gap, indicative of a stable yet reactive molecule.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| B3LYP/6-311G(d,p) (for Alpidem) | -6.4016 | -1.6065 | 4.7951 |
| B3PW91/6-311G(d,p) (for Alpidem) | -6.8662 | -0.8346 | 6.0316 |
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide valuable information for structural elucidation. For imidazo[1,2-a]pyridine derivatives, the chemical shifts of protons and carbons are influenced by the electronic environment of the heterocyclic system and its substituents dtic.mil. The calculated shifts for related compounds generally show good correlation with experimental data dtic.milrsc.org.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the stretching, bending, and torsional motions of the atoms. For the imidazo[1,2-a]pyridine scaffold, characteristic bands for C-H, C=N, and C=C stretching are typically observed and can be assigned with the aid of computational predictions researchgate.net.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis) mdpi.comrsc.org. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π → π* nature in aromatic systems like imidazo[1,2-a]pyridines rsc.org.
Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
To understand the chemical reactivity of this compound, various reactivity descriptors derived from DFT can be analyzed.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks researchgate.netharbinengineeringjournal.comharbinengineeringjournal.com. By analyzing the condensed Fukui functions, one can pinpoint specific atoms that are more susceptible to chemical reactions researchgate.netscielo.org.mx.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is a useful tool for predicting the sites of electrophilic and nucleophilic attack wolfram.comresearchgate.net. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack wolfram.comresearchgate.net.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the binding mode of a ligand to its protein target nih.govnih.gov.
Binding Mode Analysis with Recombinant Proteins and Enzymes
Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential to interact with various biological targets nih.gov. For instance, the related compound Alpidem has been docked with enzymes associated with Alzheimer's disease, showing promising binding affinities nih.gov. Molecular docking studies of this compound against relevant protein targets could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This analysis is crucial for understanding the structural basis of its potential biological activity and for guiding the design of more potent analogs. For example, in a study of Alpidem, binding energies of -8.00 kcal/mol and -9.60 kcal/mol were obtained for two different enzyme targets, indicating a strong binding affinity nih.gov.
Scoring Functions and Docking Algorithm Validation
The accuracy of molecular docking simulations is highly dependent on the scoring function used to rank the different binding poses of a ligand. Various scoring functions are available, and their performance can vary depending on the protein-ligand system being studied. Validation of the docking protocol is a critical step to ensure the reliability of the predicted binding modes. This is often done by redocking a known co-crystallized ligand into the active site of the protein and calculating the root-mean-square deviation (RMSD) between the docked pose and the experimental structure. A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode.
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment. For this compound, MD simulations can be employed to understand its intrinsic dynamic properties and how it interacts with biological macromolecules, such as proteins or nucleic acids.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to other derivatives of the imidazo[1,2-a]pyridine scaffold, offering a clear blueprint for how such studies would be conducted and the nature of the expected findings. For instance, MD simulations have been used to investigate the stability of imidazo[1,2-a]pyridine derivatives complexed with target proteins in studies aimed at developing new antitubercular agents. nih.gov
A typical MD simulation protocol for this compound would involve the following steps:
System Preparation: A three-dimensional model of the molecule is placed in a simulation box, typically solvated with water molecules to mimic physiological conditions. Ions are added to neutralize the system and achieve a desired ionic strength.
Force Field Application: A suitable force field (e.g., OPLS, AMBER, CHARMM) is chosen to describe the interatomic and intramolecular forces governing the motion of the atoms.
Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to ambient conditions. This phase allows the system to reach a stable, equilibrated state.
Production Run: Following equilibration, the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is recorded at regular intervals.
Analysis of the resulting trajectory can provide a wealth of information regarding the stability and dynamic interactions of this compound. Key parameters that are typically analyzed are presented in the table below.
Table 1: Key Parameters Analyzed in MD Simulations of this compound
| Parameter | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the atomic positions of the molecule from a reference structure over time. | Provides an indication of the structural stability of the molecule. A stable RMSD suggests the molecule is not undergoing large conformational changes. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights the flexible regions of the molecule. For this compound, this could reveal the mobility of the phenyl and chloro substituents. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule over time. Changes in Rg can signify conformational opening or closing. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the molecule and its surrounding solvent or a target protein. | Crucial for understanding the specific interactions that stabilize the molecule in a particular environment or binding pocket. |
In the context of drug discovery, MD simulations of this compound bound to a target protein would be particularly insightful. Such simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of water molecules in mediating interactions. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.
Cheminformatics Approaches and Virtual Screening for Analog Discovery
Cheminformatics combines computational techniques with chemical information to support drug discovery efforts. One of the most powerful applications of cheminformatics is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
For the discovery of analogs of this compound, virtual screening can be a highly effective strategy. This approach has been successfully utilized for the broader imidazo[1,2-a]pyridine class of compounds. A notable example is a collaborative virtual screening effort to identify new hits for visceral leishmaniasis based on an initial imidazo[1,2-a]pyridine scaffold. nih.govrsc.orgresearchgate.netnih.gov This study demonstrated the power of in silico methods to rapidly explore the chemical space around a hit compound and identify novel, active analogs.
The process of virtual screening for analogs of this compound would typically follow one of two main strategies: ligand-based virtual screening (LBVS) or structure-based virtual screening (SBVS).
Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.
Table 2: Ligand-Based Virtual Screening Methods for this compound Analog Discovery
| Method | Description | Application |
| Similarity Searching | A known active compound (the query, in this case, this compound) is used to search a database for compounds with similar chemical structures. Similarity is typically measured using 2D fingerprints or 3D shape-based methods. | Rapidly identifies commercially available or synthetically accessible analogs with a high probability of sharing the same biological activity. |
| Pharmacophore Modeling | A pharmacophore model is built based on the essential structural features of a set of known active molecules. This model represents the key steric and electronic features required for biological activity. | The resulting pharmacophore can be used to screen large compound libraries for molecules that fit the model, even if they have different underlying chemical scaffolds. |
| Quantitative Structure-Activity Relationship (QSAR) | A statistical model is developed that correlates the chemical properties of a series of compounds with their biological activity. | Can be used to predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts. |
Structure-Based Virtual Screening (SBVS): This method is employed when the 3D structure of the target protein is known, for example, from X-ray crystallography or cryo-electron microscopy.
Table 3: Structure-Based Virtual Screening Methods for this compound Analog Discovery
| Method | Description | Application |
| Molecular Docking | Computational algorithms are used to predict the preferred binding orientation and affinity of a ligand to a target protein. | Large databases of compounds can be docked into the binding site of the target, and the top-scoring molecules are selected for experimental testing. This can identify novel analogs of this compound that are predicted to bind with high affinity. |
The outcomes of a virtual screening campaign for analogs of this compound would be a ranked list of candidate compounds. These "hits" can then be acquired or synthesized and subjected to experimental validation to confirm their biological activity. This integrated approach of computational screening followed by experimental testing significantly accelerates the drug discovery process and reduces the associated costs.
Mechanistic Studies of Biological Activities Associated with Imidazo 1,2 a Pyridines Excluding Clinical Outcomes, Dosage, and Safety
In Vitro Biological Assay Development and Implementation
A variety of in vitro assays are fundamental to characterizing the biological effects of imidazo[1,2-a]pyridine (B132010) derivatives. These assays are designed to measure cellular responses, such as inhibition of proliferation, cytotoxicity, and specific pathway modulation.
For anticancer activity assessment, assays are frequently performed on a panel of human cancer cell lines. mdpi.com The Sulforhodamine B assay is a common method to determine the concentration that causes 50% growth inhibition (GI50). mdpi.com Beyond two-dimensional cell cultures, 3D spheroid cell inhibition assays are also employed, as they more accurately simulate the in vivo microenvironment of tumors by replicating cell-cell and cell-extracellular matrix interactions. nih.gov The anti-proliferative effects are further investigated through clonogenic assays, which assess the ability of single cells to form colonies, and cell migration or "wound healing" assays that measure the ability of cells to move into an empty space. mdpi.com
To elucidate the mechanism of cell death, specific assays are implemented. Cytotoxicity and cell proliferation can be analyzed by flow cytometry. nih.gov The induction of apoptosis is confirmed through methods like Annexin V-FITC and acridine (B1665455) orange/ethidium bromide staining, which identify different stages of the apoptotic process. mdpi.com The involvement of specific proteins is measured, for example, by assessing the activity of caspases-3/7. mdpi.com Furthermore, senescence-associated β-galactosidase staining is used to detect whether the compound induces a state of permanent cell growth arrest known as cellular senescence. nih.gov
For evaluating specific molecular interactions, kinase activity assays like the ADP-Glo™ Max Assay are used to quantify the inhibition of enzymes such as PI3Kα. nih.gov Redox screening on various cell lines helps to identify pro-oxidant capabilities, which can be a key mechanism for anticancer effects. nih.gov
| Assay Type | Purpose | Example Cell Lines/Targets |
| Cell Proliferation & Viability | ||
| Sulforhodamine B (SRB) Assay | Determine growth inhibition (GI50) | Caco-2, HT-29 (colon cancer) mdpi.com |
| 3D Spheroid Cell Inhibition Assay | Assess anticancer activity in a 3D model | Various tumor cell lines nih.gov |
| Clonogenic Assay | Evaluate long-term proliferative capacity | Caco-2, HT-29 mdpi.com |
| Cellular Mechanisms | ||
| Migration/"Wound Healing" Assay | Measure inhibition of cell migration | Caco-2, HT-29 mdpi.com |
| Annexin V-FITC Staining | Detect early and late apoptosis | Caco-2, HT-29 mdpi.com |
| Caspase-3/7 Activity Assay | Quantify executioner caspase activation | Caco-2, HT-29 mdpi.com |
| Senescence-Associated β-Galactosidase Staining | Identify induction of cellular senescence | K562 (leukemia) nih.gov |
| Molecular Target & Pathway Analysis | ||
| ADP-Glo™ Max Kinase Assay | Measure kinase inhibitory activity | PI3Kα enzyme nih.gov |
| Redox Screening (e.g., DCFH-DA) | Assess pro-oxidant capacity and ROS generation | Kasumi, KG-1, K562, Jurkat (leukemia) mdpi.comnih.gov |
| Luciferase Reporter Assay | Evaluate inhibition of signaling pathways | Wnt/β-catenin pathway nih.gov |
| Antimicrobial Activity | ||
| Minimum Inhibitory Concentration (MIC) | Determine the lowest concentration to inhibit microbial growth | M. tuberculosis, S. aureus, E. coli nih.govrsc.orgnajah.edu |
Identification and Characterization of Molecular and Cellular Targets
Research has identified several molecular and cellular targets for the imidazo[1,2-a]pyridine scaffold, implicating them in various therapeutic areas. These compounds serve as key intermediates in synthesizing bioactive molecules for treating diseases like cancer and infectious diseases. chemimpex.com
The biological activity of imidazo[1,2-a]pyridine derivatives is often linked to their ability to inhibit specific enzymes. A significant target is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.gov Derivatives have been designed as potent PI3Kα inhibitors, with some compounds demonstrating IC50 values in the low nanomolar range. nih.gov The imidazo[1,2-a]pyridine core is considered a key pharmacodynamic group for this inhibitory activity. nih.gov
Other enzyme targets include Cyclin-dependent Kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation. In the context of infectious diseases, imidazo[1,2-a]pyridines have been identified as inhibitors of essential enzymes in pathogens. For example, 3-amino-imidazo[1,2-a]pyridines are a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase, an enzyme vital for the bacterium's survival. nih.gov
| Compound Class/Derivative | Target Enzyme | Reported IC50 Value |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM nih.gov |
| 3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine derivative | Cyclin-dependent Kinases (CDKs) | 1.4 µM (against MDA-MB-231 cells) |
| Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM mdpi.com |
| 3-Amino-imidazo[1,2-a]pyridine derivative (4n) | M. tuberculosis glutamine synthetase | 0.38 ± 0.02 µM nih.gov |
Imidazo[1,2-a]pyridine derivatives have been investigated for their ability to bind to various receptors. A notable example is their interaction with benzodiazepine (B76468) receptors. Studies on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have evaluated their binding affinities for both central (CBR) and peripheral (PBR) benzodiazepine receptors. nih.gov Depending on the substitution pattern on the heterocyclic ring, these compounds can show high affinity and selectivity for either receptor type. nih.gov Functional studies on specific GABA-A receptor subunit assemblies have also been conducted to evaluate their efficacy and potency. nih.gov
Another important target is the 18-kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. Ligands for TSPO can modulate steroid biosynthesis. Certain 2-phenyl-imidazo[1,2-a]pyridine acetamide (B32628) derivatives act as agonists, stimulating steroidogenesis, while others, typically more lipophilic compounds, act as antagonists, inhibiting steroid production. nih.gov
Additionally, derivatives of imidazo[1,2-a]pyridine have been identified as direct activators of the nuclear constitutive androstane (B1237026) receptor (CAR, NR1I3), a key regulator of hepatic functions. Some of these compounds activate human CAR in nanomolar concentrations, though selectivity against the related pregnane (B1235032) X receptor (PXR) can be a challenge. nih.gov
| Compound Class/Derivative | Receptor Target | Affinity/Activity Metric | Reported Value |
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | Central & Peripheral Benzodiazepine Receptors (CBR/PBR) | IC50 Ratio (CBR/PBR) | 0.32 to 232 nih.gov |
| 2-Phenyl-imidazo[1,2-a]pyridine acetamide derivative (Compound 4) | 18-kDa Translocator Protein (TSPO) | EC50 (Steroidogenesis) | 6.99 μM nih.gov |
| 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivative (Compound 48) | Constitutive Androstane Receptor (CAR) | EC50 | 24.9 nM nih.gov |
The modulation of protein-protein interactions (PPIs) is a recognized therapeutic strategy for targeting biological pathways that are difficult to address with traditional enzyme inhibitors or receptor antagonists. whiterose.ac.uk PPIs are essential for the function of most proteins, which often operate within dynamic networks and multi-protein complexes. whiterose.ac.uk The hub-protein 14-3-3, for instance, has hundreds of interaction partners and is involved in a wide range of diseases, making its PPIs an attractive target for modulation. whiterose.ac.uknih.gov Therapeutic approaches can involve either the inhibition or stabilization of these interactions. nih.gov
While the modulation of PPIs represents a promising field for drug discovery, specific studies detailing the activity of 3-Chloro-6-phenylimidazo[1,2-a]pyridine or its close analogues as modulators of specific protein-protein interactions are not extensively covered in the available literature. Further research is needed to determine if this scaffold can effectively and selectively target PPIs, such as those involving 14-3-3 proteins.
Elucidation of Cellular Pathways and Network Perturbations
Imidazo[1,2-a]pyridine derivatives perturb various cellular pathways, often leading to anticancer effects. One of the primary pathways affected is the PI3K/Akt signaling cascade, which regulates cell growth, proliferation, and survival. nih.gov Inhibition of PI3Kα by imidazo[1,2-a]pyridine-based compounds can lead to the induction of cell cycle arrest, typically at the G2/M phase, and trigger apoptosis. nih.gov This is often accompanied by a dose-dependent decrease in the protein levels of key cell cycle regulators like cyclin B1 and CDK1. nih.gov
Another critical pathway targeted by these compounds is the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and is often deregulated in cancers, particularly colorectal cancer. nih.gov Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of Wnt target genes such as c-myc and cyclin D1. nih.gov
The induction of apoptosis is a common outcome of treatment with these compounds. The mechanism can involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of executioner caspases like caspase 3 and caspase 8. mdpi.comnih.gov
Furthermore, some derivatives induce cellular senescence, a state of irreversible growth arrest, as an alternative tumor-suppressing mechanism. nih.govmdpi.com This is often linked to the induction of oxidative stress, marked by an increase in lipid peroxidation and a decrease in the levels of antioxidants like reduced glutathione (B108866) (GSH). mdpi.comnih.gov
Advanced Analytical Characterization Methods for Structural and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 3-Chloro-6-phenylimidazo[1,2-a]pyridine, providing an exact mass measurement that is crucial for confirming its elemental composition. Using techniques like Electrospray Ionization (ESI), the precise mass of the protonated molecule [M+H]⁺ can be determined with high accuracy, allowing for the unequivocal calculation of its molecular formula, C₁₃H₁₀ClN₂.
In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. Studies on related 3-phenoxy imidazo[1,2-a]pyridines show that the fragmentation pathways are highly informative. nih.gov For this compound, key fragment ions would likely arise from the cleavage of the C-Cl and C-phenyl bonds, as well as the characteristic rupturing of the imidazopyridine core. The analysis of these fragments provides definitive structural confirmation and can be used to distinguish it from isomers. nih.gov This detailed fragmentation analysis is invaluable for identifying the compound in complex mixtures and for structural elucidation of its metabolites or degradation products. mdpi.comnih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClN₂ | N/A |
| Theoretical Exact Mass [M] | 229.0532 | Calculated |
| Theoretical [M+H]⁺ | 230.0605 | Calculated |
| Common Fragmentation Pathways | Cleavage of C-Cl bond, loss of phenyl group, rupture of imidazopyridine ring | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. It provides information on the chemical environment, connectivity, and spatial relationships of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure. nih.govtci-thaijo.org For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring and the imidazopyridine core. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with the carbon bearing the chlorine atom (C-3) showing a characteristic shift. tci-thaijo.orgmdpi.com
Two-dimensional (2D) NMR techniques are employed to assemble the complete structural puzzle:
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and pyridine (B92270) rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close in space, which is useful for determining the preferred conformation of the molecule, particularly the orientation of the phenyl ring relative to the imidazopyridine plane.
Together, these advanced NMR methods provide a comprehensive and unambiguous assignment of all ¹H and ¹³C chemical shifts and confirm the precise structure of this compound. mdpi.comnih.gov
Table 2: Predicted NMR Assignments for this compound
| Technique | Purpose | Expected Observations | Reference |
| ¹H NMR | Identifies proton environments | Distinct aromatic signals for phenyl and imidazopyridine protons. | tci-thaijo.org |
| ¹³C NMR | Identifies carbon environments | Unique signals for each carbon; C-3 and C-6 will be key identifiers. | nih.govtci-thaijo.org |
| COSY | Maps ¹H-¹H spin systems | Correlations within the pyridine and phenyl rings. | nih.gov |
| HSQC | Connects ¹H to direct ¹³C | One-bond correlations for all C-H pairs. | psu.edu |
| HMBC | Long-range ¹H-¹³C connections | Key correlations from phenyl protons to C-6 and from pyridine protons to C-6 and C-phenyl. | psu.edu |
| NOESY | Determines spatial proximity | Through-space correlations between protons on the phenyl ring and the imidazopyridine core. | nih.gov |
While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR) provides crucial information about its structure in the solid form. This technique is particularly important for identifying and characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) forms. Polymorphs can have different physical properties, and ssNMR can detect subtle differences in the local chemical environment and intermolecular packing that distinguish them. ijrpr.com This is essential for controlling the material properties of the compound in pharmaceutical and material science applications.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays off a single crystal of this compound, an electron density map can be generated, revealing the precise position of each atom. nih.gov
This technique yields highly accurate data on bond lengths, bond angles, and torsional angles. For this compound, it would definitively confirm the planar structure of the imidazopyridine ring system and determine the dihedral angle between this plane and the phenyl ring at the C-6 position. Furthermore, analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding or π-stacking, which govern the solid-state properties of the material. nih.govresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. nih.gov
The FT-IR spectrum of this compound would display a series of characteristic absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. researchgate.net
C=C and C=N stretching: Strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings of the imidazopyridine and phenyl groups. nih.gov
C-N stretching: Peaks around 1200-1370 cm⁻¹ corresponding to the imidazole (B134444) part of the structure. nih.gov
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, confirming the presence of the chlorine substituent.
C-H out-of-plane bending: Bands in the 750-900 cm⁻¹ range provide information about the substitution pattern on the aromatic rings. nih.govresearchgate.net
Table 3: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | > 3000 | researchgate.net |
| Aromatic C=C/C=N Stretch | 1450 - 1600 | nih.gov |
| C-N Stretch (Imidazole) | 1200 - 1370 | nih.gov |
| C-Cl Stretch | 600 - 800 | N/A |
| Aromatic C-H Bending | 750 - 900 | nih.govresearchgate.net |
Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity, Reaction Monitoring, and Metabolite Identification
Coupling chromatography with mass spectrometry provides a powerful platform for both qualitative and quantitative analysis.
Purity Assessment: Liquid Chromatography (LC) or Gas Chromatography (GC) separates this compound from any impurities, starting materials, or side products. The subsequent detection by MS confirms the identity of the main peak and allows for the identification and quantification of impurities. nih.govresearchgate.net
Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture and analyzing them by LC-MS or GC-MS. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry by tracking the consumption of reactants and the formation of the desired product. Techniques like Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. mdpi.comthieme.de
Metabolite Identification: When studying the metabolic fate of this compound in biological systems, LC-MS/MS is the premier analytical tool. nih.gov After administration, samples from biological matrices (e.g., plasma, urine, microsomes) are analyzed. The high sensitivity and specificity of LC-MS/MS allow for the detection and structural characterization of metabolites, which often involve transformations like hydroxylation, oxidation, or conjugation. nih.govnih.gov For instance, studies on related imidazopyridines have identified monohydroxylation on the core ring system as a common metabolic pathway. nih.gov
Emerging Applications in Chemical Biology and Material Science
Development as Chemical Probes for Biological Systems
The imidazo[1,2-a]pyridine (B132010) ring system is a foundational component in the design of fluorescent probes for detecting biologically significant species. nih.govrsc.org Derivatives of this scaffold have been successfully developed for the sensitive and selective detection of metal ions like Fe³⁺ and Hg²⁺ in aqueous media and within living cells, such as HeLa cells. nih.govrsc.org The mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte. nih.govrsc.org
Furthermore, imidazo[1,2-a]pyridine-based probes have been engineered for the detection of nerve agent simulants, such as diethyl chlorophosphate (DCP) and diethyl cyanophosphonate (DCNP), showcasing their utility in creating sensors for hazardous materials. nih.gov The 3-Chloro-6-phenylimidazo[1,2-a]pyridine scaffold is a promising candidate for creating novel chemical probes. The inherent fluorescence of the core can be modulated by the phenyl and chloro substituents, while the chlorine atom offers a site for conjugation to other molecules to create targeted or responsive probe systems.
Use as Scaffolds for Diversity-Oriented Synthesis (DOS) in Drug Discovery Libraries
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, forming the core of several marketed drugs and a multitude of compounds with a wide array of biological activities, including anticancer and antimicrobial properties. rsc.orgnih.gov Diversity-oriented synthesis (DOS) is a key strategy in drug discovery, enabling the rapid generation of large libraries of complex molecules for biological screening. nih.gov
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction (GBBR), are powerful tools for building libraries based on the imidazo[1,2-a]pyridine core. nih.govrsc.org These one-pot syntheses allow for the efficient assembly of complex derivatives from simple starting materials. rsc.org
The this compound structure is particularly well-suited for DOS. The chloro group at the C-3 position, a common site for functionalization, acts as a versatile handle for post-synthesis modifications. nih.govresearchgate.net This allows for the introduction of a wide variety of chemical groups through methods like cross-coupling reactions, enabling the creation of extensive and diverse chemical libraries to explore new chemical space in the search for novel therapeutic agents. nih.govrsc.org
Potential as Luminescent Materials, Dyes, and Fluorescent Probes
Imidazo[1,2-a]pyridines are well-documented as important organic fluorophores. nih.gov Their photophysical properties, including fluorescence emission and quantum yields, are highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.govacs.org
Research on related halogenated 2-phenylimidazo[1,2-a]pyridines demonstrates that the introduction of a halogen at the C-3 position significantly influences the electronic structure and results in materials with large Stokes shifts, a desirable property for fluorescent probes as it minimizes self-quenching. researchgate.net The phenyl group at the C-6 position in this compound is expected to further modulate these properties by extending the π-conjugation of the system. Studies on other derivatives show that such modifications can lead to materials with promising blue luminous performance and high fluorescence quantum yields. researchgate.net The combination of these substituents suggests that this compound holds significant potential for development into novel dyes and highly sensitive fluorescent probes. rsc.org
| Compound Class | Key Structural Feature | Observed Photophysical Property | Potential Application |
|---|---|---|---|
| C-3 Halogenated 2-Phenylimidazo[1,2-a]pyridines | Halogen at C-3 position | Large Stokes shifts | Fluorescent probes, Imaging agents |
| Imidazo[1,2-a]pyridine Derivatives | Extended π-systems | Blue luminescence, High quantum yields | Luminescent materials, Dyes |
| Fused Imidazo[1,2-a]pyridines | Fused ring structures | Excited-State Intramolecular Proton Transfer (ESIPT) | Sensors, Photochemical switches |
Applications in Organic Electronics, Optoelectronics, and Photonics
The inherent luminescent properties of the imidazo[1,2-a]pyridine scaffold make it a valuable component for the development of materials used in organic electronics and optoelectronics. rsc.org This class of compounds has been investigated for its potential in creating high-performance, deep-blue organic light-emitting diodes (OLEDs). researchgate.net
By functioning as an electron donor or acceptor group within a larger molecular architecture (a D–π–A dye structure), imidazo[1,2-a]pyridine derivatives can be tailored to exhibit specific electronic properties. acs.org The electron-donating or withdrawing nature of substituents dramatically affects the compound's absorption, fluorescence, and solvatochromism. acs.org The this compound structure, with its extended conjugation from the phenyl group and the electronically-influential chloro group, represents a promising building block for designing new materials for applications in OLEDs, sensors, and other optoelectronic devices.
Catalytic Applications in Organic Synthesis
While the imidazo[1,2-a]pyridine scaffold is frequently the target product of catalytic reactions, its own use as a catalyst is a less explored but emerging area. organic-chemistry.org Various metal catalysts, including those based on copper, iron, and zinc, as well as organocatalysts like iodine, are employed to synthesize the imidazo[1,2-a]pyridine core efficiently. rsc.orgorganic-chemistry.orgresearchgate.net
The nitrogen atoms within the this compound structure possess lone pairs of electrons, giving them the potential to act as ligands that can coordinate with metal centers to form catalytic complexes. The development of chiral imidazo[1,2-a]pyridine-based ligands could open avenues in asymmetric catalysis. Although direct catalytic applications of this compound have not been extensively reported, its structural features suggest a latent potential for its development as a novel ligand or organocatalyst in organic synthesis.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Next-Generation 3-Chloro-6-phenylimidazo[1,2-a]pyridine Analogs with Enhanced Specificity
Future research will likely focus on the rational design and synthesis of new analogs of this compound with improved biological activity and specificity. The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry, and strategic modifications can lead to compounds with enhanced therapeutic potential. mdpi.comrsc.org
Key strategies for developing next-generation analogs include:
Scaffold Hopping and Core Modification : While retaining the essential imidazo[1,2-a]pyridine nucleus, researchers can explore variations in the core structure to optimize drug-like properties. rsc.orgdrugbank.com
Functional Group Interconversion : The chloro and phenyl groups at the 3- and 6-positions, respectively, are key starting points for chemical modification. Introducing a variety of substituents at these and other positions can modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets.
Structure-Activity Relationship (SAR) Studies : Systematic synthesis of a library of analogs and subsequent biological testing will be crucial for elucidating comprehensive SARs. This data will guide the design of more potent and selective compounds. For example, previous studies on related imidazo[1,2-a]pyridines have shown that the introduction of different aryl groups can significantly impact their biological activity. nih.govnih.gov
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While existing research has identified some biological activities of imidazo[1,2-a]pyridine derivatives, a vast landscape of potential targets remains unexplored. Future investigations should aim to identify novel cellular and molecular targets for this compound and its analogs.
Areas of focus could include:
Broad-Spectrum Biological Screening : High-throughput screening of this compound and its derivatives against a wide array of biological targets, such as enzymes, receptors, and ion channels, could uncover unexpected therapeutic applications. westminster.ac.uk
Mechanism of Action Studies : For compounds that exhibit promising biological activity, detailed mechanistic studies are essential. Techniques such as proteomics, genomics, and molecular biology can help elucidate the precise molecular pathways through which these compounds exert their effects. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to induce cell death in cancer cells through the release of cytochrome c and activation of caspases. nih.gov
Exploiting Known Bioactivities : Building upon the known antitrypanosomatid and anticancer activities of similar compounds, research can focus on identifying the specific enzymes or proteins in these organisms that are targeted by this compound. nih.govnih.gov Some derivatives have been found to be bioactivated by type 1 nitroreductases in parasites. nih.govnih.gov
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Prediction
The integration of artificial intelligence and machine learning offers a powerful approach to accelerate the discovery and optimization of novel this compound analogs. bio-conferences.org
Potential applications of AI and ML include:
Predictive Modeling : AI algorithms can be trained on existing SAR data to predict the biological activity and physicochemical properties of virtual compounds. This allows for the in-silico screening of large compound libraries, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design : Generative AI models can design novel molecular structures with desired properties from scratch. By providing the models with the this compound scaffold as a starting point, it is possible to generate innovative analogs with potentially superior activity and selectivity.
Target Identification and Validation : Machine learning can analyze large biological datasets to identify and validate novel drug targets for which this compound derivatives may be effective.
Development of More Sustainable and Atom-Economical Synthetic Methodologies
While various methods for the synthesis of the imidazo[1,2-a]pyridine core exist, there is a continuous need for more environmentally friendly and efficient synthetic routes. organic-chemistry.orgresearchgate.net Future research in this area should focus on the principles of green chemistry.
Key areas for improvement include:
Catalyst-Free and Solvent-Free Reactions : The development of synthetic methods that proceed without the need for catalysts or solvents would significantly reduce the environmental impact of the synthesis. bio-conferences.org
Microwave-Assisted Synthesis : The use of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bio-conferences.orgacs.org
Multi-Component Reactions : One-pot, multi-component reactions are highly atom-economical as they combine several synthetic steps into a single operation, reducing waste and improving efficiency. nanomaterchem.com
Use of Greener Solvents : When solvents are necessary, the use of environmentally benign options such as water or ionic liquids should be prioritized. organic-chemistry.orgacs.org
The following table summarizes some green metrics for the synthesis of imidazo[1,2-a]pyridines, highlighting the advantages of newer, more sustainable methods.
| Metric | Traditional Method | Green Method |
| Atom Economy | Lower | Higher rsc.org |
| Reaction Time | Longer | Shorter rsc.org |
| Solvent | Often organic solvents | Water, or solvent-free bio-conferences.orgrsc.org |
| Catalyst | Often metal-based | Catalyst-free or biocatalysts bio-conferences.orgrsc.org |
Interdisciplinary Research with Material Science, Nanotechnology, and Biomedical Engineering
The unique photophysical and chemical properties of the imidazo[1,2-a]pyridine scaffold open up exciting opportunities for interdisciplinary research beyond traditional medicinal chemistry.
Potential collaborative areas include:
Materials Science : The fluorescent properties of some imidazo[1,2-a]pyridine derivatives could be exploited in the development of new organic light-emitting diodes (OLEDs), sensors, and imaging agents. researchgate.net
Nanotechnology : The incorporation of this compound into nanomaterials, such as nanoparticles or quantum dots, could lead to novel drug delivery systems with targeted release and enhanced efficacy. The use of nanocatalysts in the synthesis of these compounds is also an area of interest. nanomaterchem.com
Biomedical Engineering : Functionalized this compound derivatives could be used to coat medical devices to prevent biofilm formation or to be incorporated into biocompatible polymers for tissue engineering applications.
Q & A
Q. What are the common synthetic routes for 3-Chloro-6-phenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization reactions starting from halogenated pyridines and imidazole precursors. Key methodologies include:
- Solvent-free condensation : Reacting acetophenone derivatives with 2-aminopyridine in the presence of Na₂CO₃ under solvent-free conditions, achieving high yields (85–90%) .
- Palladium-catalyzed cross-coupling : Introducing substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions, which require precise control of catalysts (e.g., Pd(PPh₃)₄) and ligands to minimize side reactions .
Optimization factors : - Catalyst selection : Pd-based catalysts improve regioselectivity for halogenated intermediates.
- Temperature : Reactions often proceed at 80–120°C to balance yield and decomposition risks.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of chlorine and phenyl groups. For example, the chlorine at C-3 causes deshielding of adjacent protons (δ 8.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₉ClN₂: calc. 228.0455, obs. 228.0452) .
Q. How can researchers design initial biological activity screens for this compound?
- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC ≤ 16 µg/mL indicates potency) .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (IC₅₀ values < 10 µM suggest therapeutic potential) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selectivity (IC₅₀ < 20 µM) over normal cells .
Advanced Research Questions
Q. How do substituent positions (e.g., Cl at C-3 vs. C-6) influence structure-activity relationships (SAR) in imidazo[1,2-a]pyridines?
- Positional effects : Chlorine at C-3 enhances π-stacking with aromatic residues in enzyme active sites, while C-6 substitution may improve solubility via steric effects. For example:
- Methodology : Systematically synthesize positional isomers and compare bioactivity via dose-response curves and molecular docking (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case study : Discrepancies in antimicrobial activity between 3-Chloro-6-phenyl and 2-Chloro-3-phenyl derivatives can arise from assay conditions (e.g., pH, inoculum size).
- Strategies :
- Standardized protocols : Use CLSI guidelines for MIC assays to ensure reproducibility .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic studies : Employ surface plasmon resonance (SPR) to validate target binding affinity differences .
Q. What computational approaches are effective in elucidating the mechanism of action for this compound?
- Molecular Dynamics (MD) simulations : Model interactions with targets like DNA gyrase (bacterial) or EGFR (cancer) over 100-ns trajectories to identify stable binding poses .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to predict bioactivity and optimize lead compounds .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize regioselective reactivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
